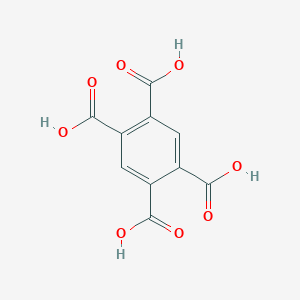
Pyromellitic acid
Cat. No. B166702
Key on ui cas rn:
89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04370487
Procedure details


50.0 g pyromellitic acid were boiled under reflux with 400 ml anisole and 3.0 g activated carbon, Merck Art. No. 2184, under the same conditions as in example 1 and then processed. 4.3 g (60.6% of the theory) water separated in the course of 2.5 hours. 27.3 g (=64% of the theory) pyromellitic acid anhydride were obtained and the remainder of 18.0 g, (36%) was filtered off as unchanged pyromellitic acid, together with the activated carbon.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:18])(=[O:17])[C:2]1[C:3](=[CH:7][C:8](=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[C:9]([OH:11])=O)[C:4]([OH:6])=O>C1(OC)C=CC=CC=1>[CH:16]1[C:12]2[C:13]([O:14][C:9](=[O:11])[C:8]=2[CH:7]=[C:3]2[C:4]([O:18][C:1](=[O:17])[C:2]=12)=[O:6])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4.3 g (60.6% of the theory) water separated in the course of 2.5 hours
|
|
Duration
|
2.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
